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molecular formula C7H12O3 B1202032 2-Hydroxypropyl methacrylate CAS No. 25703-79-1

2-Hydroxypropyl methacrylate

Cat. No. B1202032
M. Wt: 144.17 g/mol
InChI Key: VHSHLMUCYSAUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910135B2

Procedure details

A 150 mL media bottle equipped with a stir bar was charged with 2.532 g (17.5 mmol) of hydroxypropyl methacrylate (HPMA) monomer, 52.73 mg (0.266 mmol) of ethylene glycol dimethacrylate(EGDM) crosslinker, 107.6 mg (0.3730 mmol) sodium-dodecylsulfate (SDS), and 118 mL of nitrogen degassed Milli-Q H2O. The bottle was closed and stirred to form a clear solution. In a separate vial, 83 mg of K2S2O8 was dissolved into 2 mL of Milli-Q H2O and added to the media bottle while stirring. The media bottle with clear solution was transferred into a 40° C. water bath and held at constant temperature for 12 hours. The resulting suspension of hydrogel nanoparticles had an opalescent blue color. The particles were analyzed by laser light scattering and found to have an average particle size of 21.3 nm and a size range from 14 nm to 41 nm. The suspension had approximately 1% solid polymer by mass. To date, the suspension of hydrogel nanoparticles resisted flocculation or aggregation for two years at room temperature.
Quantity
2.532 g
Type
reactant
Reaction Step One
[Compound]
Name
ethylene glycol dimethacrylate(EGDM)
Quantity
52.73 mg
Type
reactant
Reaction Step One
Name
sodium dodecylsulfate
Quantity
107.6 mg
Type
reactant
Reaction Step One
Quantity
83 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH2:8][CH2:9]O)(=[O:5])[C:2]([CH3:4])=[CH2:3].[Na].C([O:24]S([O-])(=O)=O)CCCCCCCCCCC.S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>O>[CH3:9][CH:8]([OH:24])[CH2:7][O:6][C:1]([C:2]([CH3:4])=[CH2:3])=[O:5] |f:1.2,3.4.5,^1:10|

Inputs

Step One
Name
Quantity
2.532 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCO
Name
ethylene glycol dimethacrylate(EGDM)
Quantity
52.73 mg
Type
reactant
Smiles
Name
sodium dodecylsulfate
Quantity
107.6 mg
Type
reactant
Smiles
[Na].C(CCCCCCCCCCC)OS(=O)(=O)[O-]
Step Two
Name
Quantity
83 mg
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 150 mL media bottle equipped with a stir bar
CUSTOM
Type
CUSTOM
Details
The bottle was closed
CUSTOM
Type
CUSTOM
Details
to form a clear solution
ADDITION
Type
ADDITION
Details
added to the media bottle
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
was transferred into a 40° C.
ADDITION
Type
ADDITION
Details
The resulting suspension of hydrogel nanoparticles
ADDITION
Type
ADDITION
Details
To date, the suspension of hydrogel nanoparticles
CUSTOM
Type
CUSTOM
Details
for two years
CUSTOM
Type
CUSTOM
Details
at room temperature

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
CC(COC(=O)C(=C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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